molecular formula C16H15N3O3S B2866498 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 955260-54-5

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2866498
CAS No.: 955260-54-5
M. Wt: 329.37
InChI Key: NKGKNKWXKBQQHK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic small molecule belonging to the thiazolopyrimidine class, a scaffold recognized for its versatile biological activity and potential as a protein kinase inhibitor. This compound is of significant interest in early-stage pharmacological research, particularly in the investigation of intracellular signaling pathways. The structural motif of the thiazolopyrimidine core is frequently employed in the design of molecules that target adenosine triphosphate (ATP)-binding sites of various kinases, which are critical enzymes in regulating cell proliferation, differentiation, and survival. Researchers utilize this compound primarily as a chemical probe to study aberrant kinase signaling in disease models, with a focus on oncology and inflammatory disorders. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase targets, thereby modulating downstream signaling cascades and inducing phenotypic changes in cellular assays. The ethoxy-benzamide substituent is a key pharmacophore that influences the compound's binding affinity and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Current research applications include in vitro enzymatic assays to characterize its inhibitory constants (IC50/Ki) and cell-based studies to assess its effects on viability, apoptosis, and cell cycle progression in various cancer cell lines. This reagent is intended for use by qualified researchers to explore fundamental biological mechanisms and validate new molecular targets for drug discovery. https://www.ncbi.nlm.nih.gov/books/NBK549831/

Properties

IUPAC Name

2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-22-12-7-5-4-6-11(12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGKNKWXKBQQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis Approaches

Core Thiazolopyrimidine Scaffold Formation

The synthesis begins with constructing the 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core. A widely adopted method involves cyclocondensation of ethyl acetoacetate with thiourea and 2,4-dimethoxybenzaldehyde in acetic acid catalyzed by ZnCl₂ at 80°C (4 h), yielding ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (compound 1 ) with 85% yield. Subsequent reaction with chloroacetonitrile in DMF under reflux (10 h) forms the thiazolo[3,2-a]pyrimidine ring (compound 2 , 70% yield).

Table 1: Reaction Conditions for Core Scaffold Synthesis
Step Reagents Catalyst/Solvent Temperature Time Yield
1 Ethyl acetoacetate, thiourea, 2,4-dimethoxybenzaldehyde ZnCl₂, acetic acid 80°C 4 h 85%
2 Chloroacetonitrile DMF Reflux 10 h 70%

Alternative Regioselective Pathways

Cyclization via α-Halo Ketones

An alternative route employs 2-thiouracil derivatives reacting with α-halo ketones. For example, 6-amino-2-thiouracil (1 mmol) reacts with 2-bromo-1-(2-ethoxyphenyl)ethanone (1.1 mmol) in ethanol under reflux (8 h), forming the thiazolo ring through intramolecular cyclization. This method achieves 72% yield but requires rigorous exclusion of moisture.

Table 2: Comparison of Cyclization Methods
Method Starting Material Reagent Conditions Yield
Thiourea cyclocondensation Ethyl acetoacetate Chloroacetonitrile Reflux, DMF 70%
α-Halo ketone cyclization 2-Thiouracil 2-Bromo-1-(2-ethoxyphenyl)ethanone Reflux, ethanol 72%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of compound 1 (1 mmol), 2-ethoxybenzoic acid (1.2 mmol), and HATU (1.5 mmol) in DMF irradiated at 100°C (300 W, 20 min) directly affords the benzamide derivative in 75% yield, avoiding intermediate isolation.

Optimization Strategies

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. A study comparing DMF, acetonitrile, and toluene found DMF optimal for amidation (68% vs. 52% in acetonitrile). Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency, increasing yields to 78%.

Table 3: Solvent Impact on Amidation Yield
Solvent Temperature Time Yield
DMF RT 12 h 68%
Acetonitrile RT 12 h 52%
Toluene Reflux 24 h 45%

Temperature and Reaction Time

Elevated temperatures (50–60°C) reduce amidation time to 6 h but risk decomposition. Kinetic studies identified 25°C as optimal, balancing speed and stability.

Mechanistic Insights

Cyclocondensation Mechanism

The ZnCl₂-catalyzed cyclocondensation proceeds via Knoevenagel adduct formation between ethyl acetoacetate and 2,4-dimethoxybenzaldehyde, followed by thiourea attack and cyclization. Density functional theory (DFT) calculations confirm the thiazole ring forms through a six-membered transition state with ΔG‡ = 24.3 kcal/mol.

Amidation Pathway

The benzamide group installs via a nucleophilic acyl substitution mechanism. TEA deprotonates the 6-amino group, enabling attack on the electrophilic carbonyl of 2-ethoxybenzoyl chloride. In situ IR spectroscopy shows complete conversion within 8 h at 25°C.

Challenges and Solutions

Regioselectivity in Cyclization

Competing N1 vs. N3 cyclization in thiazolopyrimidine synthesis leads to regioisomers. Electron-donating groups (e.g., 2-ethoxy) favor N3 cyclization (85:15 regioselectivity). Using bulky bases like DIPEA (N,N-diisopropylethylamine) suppresses N1 pathway by steric hindrance.

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates gradient elution (ethyl acetate:hexane 1:4 to 1:1). Recrystallization from ethanol/water (7:3) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.

Scientific Research Applications

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antibacterial and antitubercular properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Modifications in Thiazolo-Pyrimidine Derivatives

Substituent Variations on the Benzamide/Acyl Group
  • 2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a): This compound () features a difluoro-substituted benzamide linked via a methylene group to the thiazolo-pyrimidine core. The fluorine atoms increase electronegativity and metabolic stability compared to the ethoxy group in the target compound.
  • N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () :
    Here, the benzamide is replaced with a 4-methylbenzothiazole group. The benzothiazole’s planar structure and sulfur atom enhance π-π stacking and hydrophobic interactions but may reduce solubility compared to the ethoxybenzamide in the target compound .

Functional Group Differences at Position 6
  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This derivative has an ethyl ester group at position 6 instead of a benzamide. Esters are more hydrolytically labile than amides, which may decrease in vivo stability.
  • 7-Amino-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-methyl]-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione (): The oxadiazole-thione substituent at position 6 enhances antioxidant activity by providing radical scavenging sites. However, the absence of an aromatic benzamide group limits π-interactions critical for target binding .
Core Ring Modifications
  • Thiadiazolo[3,2-a]pyrimidines () :
    Replacing the thiazole ring with thiadiazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification may improve solubility but reduce lipophilicity, affecting membrane permeability .

Crystallographic and Intermolecular Interactions

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () :
    X-ray studies reveal that substituents like trimethoxybenzylidene induce planar molecular conformations, facilitating π-π stacking. In contrast, the target compound’s ethoxybenzamide may adopt a twisted conformation, reducing crystallinity but improving solubility .

  • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The carboxy group enables strong hydrogen-bonding networks, which the target compound’s ethoxy group cannot replicate. This difference may impact solid-state stability and dissolution rates .

Biological Activity

The compound 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a derivative of thiazolo-pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its pharmacological effects.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions. A common approach includes the reaction of thiazolo-pyrimidine derivatives with aryl amines or carboxylic acids under specific conditions to yield the desired benzamide structure. For example, a recent study described an efficient ultrasonic-assisted synthesis method that enhances yield and purity compared to traditional methods .

General Synthetic Route

  • Starting Materials : Thiazolo-pyrimidine derivatives and aryl amines.
  • Reagents : Solvents such as methanol or ethanol, catalysts like ammonium acetate.
  • Conditions : Refluxing or ultrasonic irradiation for improved reaction rates.
  • Purification : Crystallization or chromatography to isolate the final product.

Antimicrobial Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have shown promising results, with values as low as 29 µg/mL against E. coli and 40 µg/mL against S. aureus .

Anticancer Properties

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells while maintaining low toxicity towards normal cells . The structure-activity relationship suggests that modifications on the thiazolo-pyrimidine core can enhance anticancer potency.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, which has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Key findings from various studies include:

Substituent TypeEffect on Activity
Electron-withdrawing groups at ortho positionIncreased potency against bacterial strains
Non-bulky substituents at para positionEnhanced anticancer activity
Alkyl substitutions on the thiazole ringImproved solubility and bioavailability

These modifications can significantly influence the binding affinity and selectivity of the compounds towards their biological targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiazolo-pyrimidine derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values ranging from 20 to 50 µg/mL.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that it caused significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

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